molecular formula C8H17ClO3 B2678943 3-[2-(3-Chloropropoxy)ethoxy]propan-1-OL CAS No. 1824299-36-6

3-[2-(3-Chloropropoxy)ethoxy]propan-1-OL

Cat. No.: B2678943
CAS No.: 1824299-36-6
M. Wt: 196.67
InChI Key: JXYZOJZJAVBXLI-UHFFFAOYSA-N
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Description

3-[2-(3-Chloropropoxy)ethoxy]propan-1-OL is an organic compound with the molecular formula C8H17ClO3. It is a chlorinated ether alcohol, which finds applications in various fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3-Chloropropoxy)ethoxy]propan-1-OL typically involves the reaction of 3-chloropropanol with ethylene glycol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of ethylene glycol attacks the carbon atom bonded to the chlorine atom in 3-chloropropanol, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction conditions such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[2-(3-Chloropropoxy)ethoxy]propan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaS) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-[2-(3-Chloropropoxy)ethoxy]propanone.

    Reduction: Formation of 3-[2-(3-Chloropropoxy)ethoxy]propane.

    Substitution: Formation of 3-[2-(3-Aminopropoxy)ethoxy]propan-1-OL or 3-[2-(3-Thiopropoxy)ethoxy]propan-1-OL.

Scientific Research Applications

3-[2-(3-Chloropropoxy)ethoxy]propan-1-OL has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme-substrate interactions due to its unique structure.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of 3-[2-(3-Chloropropoxy)ethoxy]propan-1-OL involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It can also interact with cellular membranes, altering their permeability and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chloropropoxy)propan-1-OL
  • 3-(2-Chloroethoxy)propan-1-OL
  • 3-(3-Bromopropoxy)propan-1-OL

Uniqueness

3-[2-(3-Chloropropoxy)ethoxy]propan-1-OL is unique due to its dual ether and alcohol functionalities, which provide it with distinct reactivity and versatility in various chemical reactions. This makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

3-[2-(3-chloropropoxy)ethoxy]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17ClO3/c9-3-1-5-11-7-8-12-6-2-4-10/h10H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXYZOJZJAVBXLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)COCCOCCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824299-36-6
Record name 3-[2-(3-chloropropoxy)ethoxy]propan-1-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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